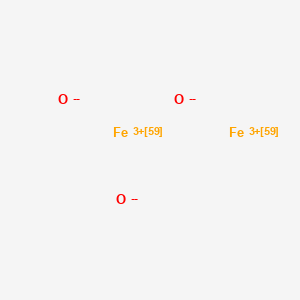
Iron oxide (59Fe2O3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron oxide (59Fe2O3) is an inorganic compound composed of iron and oxygen. It is one of the most common forms of iron oxide and is known for its reddish-brown color. Iron oxide is naturally occurring and can be found in various minerals such as hematite. It plays a significant role in various geological and biological processes and is widely used in industrial applications due to its magnetic properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron oxide can be synthesized through various methods, including:
Thermal Decomposition: Heating iron salts such as iron(III) nitrate or iron(III) hydroxide at high temperatures.
Precipitation: Reacting iron salts with a base to precipitate iron hydroxide, which is then calcined to form iron oxide.
Sol-Gel Method: Using iron alkoxides or iron salts in a sol-gel process to produce iron oxide nanoparticles.
Industrial Production Methods: Industrial production of iron oxide typically involves the following methods:
Laux Process: Involves the oxidation of iron in the presence of nitrobenzene, producing iron oxide as a byproduct.
Direct Oxidation: Iron is directly oxidized in a controlled environment to produce iron oxide.
Análisis De Reacciones Químicas
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron oxide can be further oxidized to form iron(III) oxide (Fe2O3).
Reduction: It can be reduced to iron metal using reducing agents such as carbon monoxide or hydrogen.
Acid-Base Reactions: Iron oxide reacts with acids to form iron salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Carbon monoxide, hydrogen.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Iron Salts: Such as iron(III) chloride, iron(III) sulfate.
Iron Metal: When reduced.
Aplicaciones Científicas De Investigación
Iron oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents.
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Used in pigments, coatings, and magnetic storage media
Mecanismo De Acción
The mechanism of action of iron oxide involves its interaction with various molecular targets and pathways. For instance, in biomedical applications, iron oxide nanoparticles can generate reactive oxygen species (ROS) under certain conditions, which can induce cell death in cancer cells. The magnetic properties of iron oxide also allow it to be used in targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using an external magnetic field .
Comparación Con Compuestos Similares
Iron oxide (59Fe2O3) can be compared with other iron oxides such as:
Iron(II) oxide (FeO):
Iron(II,III) oxide (Fe3O4):
Other Polymorphs of Fe2O3: Including α-Fe2O3 (hematite), β-Fe2O3, γ-Fe2O3 (maghemite), and ε-Fe2O3, each with unique properties and applications
Iron oxide (59Fe2O3) stands out due to its stability, abundance, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
11083-28-6 |
|---|---|
Fórmula molecular |
Fe2O3 |
Peso molecular |
165.868 g/mol |
Nombre IUPAC |
iron-59(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.3O/q2*+3;3*-2/i2*1+3;;; |
Clave InChI |
LIKBJVNGSGBSGK-BICBLTJXSA-N |
SMILES isomérico |
[O-2].[O-2].[O-2].[59Fe+3].[59Fe+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
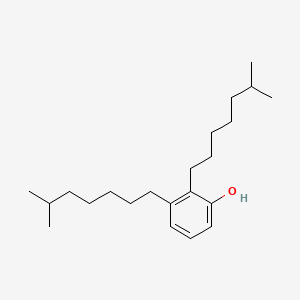
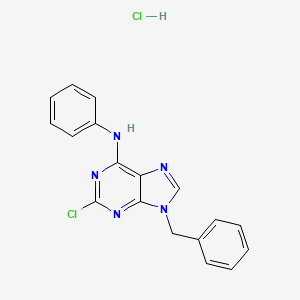

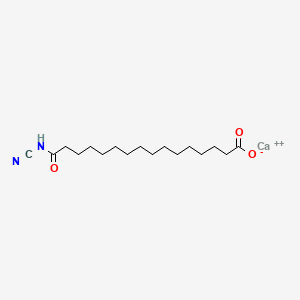
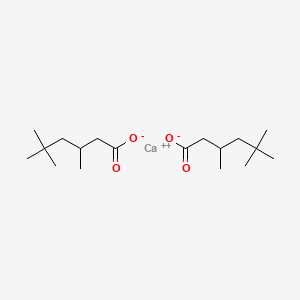
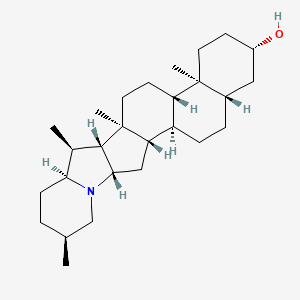
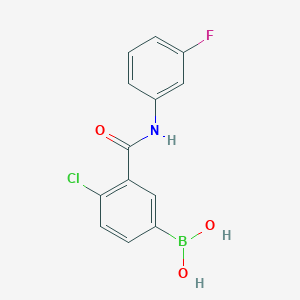
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)

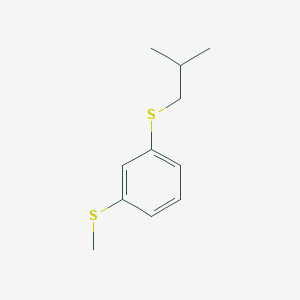

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)
